molecular formula C20H15NO5 B6411883 4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid CAS No. 1261893-95-1

4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6411883
CAS No.: 1261893-95-1
M. Wt: 349.3 g/mol
InChI Key: NLQLZGUCCXYXTA-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring and a nitro group at the ortho position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid typically involves a multi-step process:

    Nitration: The starting material, 4-benzyloxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces a nitro group at the ortho position relative to the carboxylic acid group.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in an aqueous medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-(4-Benzyloxyphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For instance, the reduction of the nitro group to an amino group can lead to the formation of compounds that interact with biological targets such as enzymes or receptors. The benzyloxy group can influence the compound’s lipophilicity and its ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxyphenylacetic acid: Similar structure but lacks the nitro group.

    4-(Benzyloxy)phenylacetic acid: Another similar compound with a different functional group arrangement.

Uniqueness

4-(4-Benzyloxyphenyl)-2-nitrobenzoic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a candidate for further exploration in medicinal chemistry.

Properties

IUPAC Name

2-nitro-4-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)18-11-8-16(12-19(18)21(24)25)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQLZGUCCXYXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692270
Record name 4'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-95-1
Record name 4'-(Benzyloxy)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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